3-(4-Bromophenyl)-1,4-dimethylpiperazine-2,5-dione
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Overview
Description
3-(4-Bromophenyl)-1,4-dimethylpiperazine-2,5-dione is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromophenyl group attached to a piperazine ring, which is further substituted with two methyl groups and two keto groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1,4-dimethylpiperazine-2,5-dione typically involves the reaction of 4-bromobenzylamine with dimethylmalonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, followed by cyclization to form the piperazine ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-1,4-dimethylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxidized products with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
3-(4-Bromophenyl)-1,4-dimethylpiperazine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1,4-dimethylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that mediate therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar bromophenyl substitution but different core structure.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another bromophenyl derivative with a pyrazoline core.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: A thiazole derivative with bromophenyl substitution .
Uniqueness
3-(4-Bromophenyl)-1,4-dimethylpiperazine-2,5-dione is unique due to its specific piperazine core structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13BrN2O2 |
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Molecular Weight |
297.15 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1,4-dimethylpiperazine-2,5-dione |
InChI |
InChI=1S/C12H13BrN2O2/c1-14-7-10(16)15(2)11(12(14)17)8-3-5-9(13)6-4-8/h3-6,11H,7H2,1-2H3 |
InChI Key |
JKDTWQWCSPGCGX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)N(C(C1=O)C2=CC=C(C=C2)Br)C |
Origin of Product |
United States |
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